Octopamine

Vue d'ensemble

Description

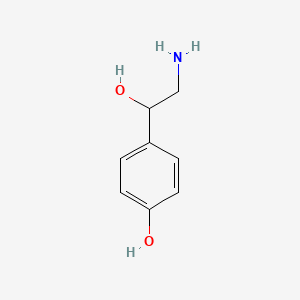

Le chlorhydrate d'octopamine est un composé organique étroitement lié à la norépinéphrine. Il est synthétisé biologiquement par une voie homologue et est souvent considéré comme la principale neurohormone « lutte ou fuite » des invertébrés . Son nom dérive du fait qu'il a été identifié pour la première fois dans les glandes salivaires de la pieuvre. Chez de nombreux types d'invertébrés, l'this compound est un neurotransmetteur et une hormone importants . Chez les mammifères, l'this compound n'est présente qu'à l'état de traces, et aucune fonction biologique n'a été solidement établie pour elle .

Applications De Recherche Scientifique

Le chlorhydrate d'octopamine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Médecine : Investigé pour son utilisation potentielle dans le traitement de l'hypotension et comme cardiotonique.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme composant dans certains compléments alimentaires.

5. Mécanisme d'action

Le chlorhydrate d'this compound exerce ses effets en se liant et en activant des récepteurs situés à la surface des cellules. Ces récepteurs comprennent le récepteur associé à la trace d'amine 1 (TAAR1) chez les mammifères et divers récepteurs à l'this compound chez les invertébrés . L'activation de ces récepteurs déclenche une cascade d'événements intracellulaires, y compris la production d'adénosine monophosphate cyclique (AMPc), qui permet de réguler diverses réponses physiologiques .

Composés similaires :

Norépinéphrine : Structurellement similaire à l'this compound, mais fonctionne principalement chez les vertébrés.

Tyramine : Un précurseur de l'this compound et qui agit également comme un neurotransmetteur chez les invertébrés.

Unicité : Le chlorhydrate d'this compound est unique dans son rôle de neurohormone majeure chez les invertébrés, se substituant à la norépinéphrine et remplissant des fonctions similaires à celles de la norépinéphrine chez les mammifères . Sa présence à l'état de traces chez les mammifères et sa liaison spécifique aux récepteurs de l'this compound mettent en évidence sa singularité .

Mécanisme D'action

Target of Action

Octopamine, a biogenic amine, is an important neurotransmitter and hormone in many types of invertebrates . It primarily targets the this compound receptors (OARs), specifically the β-adrenergic-like receptor Octβ1R . These receptors are found in various tissues, including the central nervous system and the adult female reproductive system . This compound also targets the Octβ2R receptors .

Mode of Action

This compound exerts its effects by binding to and activating its target receptors located on the surface of cells . When this compound binds to Octβ2R receptors, it increases cyclic adenosine monophosphate (cAMP), which activates CREB-dependent regulation of transcription, leading to new type II synaptic growth . This compound can replace norepinephrine in sympathetic neurons with chronic use of monoamine oxidase inhibitors .

Biochemical Pathways

This compound is synthesized biologically by a homologous pathway . It is derived from the amino acid tyrosine and is considered the major “fight-or-flight” neurohormone of invertebrates . The biosynthesis of this compound involves the conversion of tyramine to this compound by the enzyme tyramine β-hydroxylase . This compound can modulate various physiological processes, including metabolic rate and physical activity .

Pharmacokinetics

This compound exhibits a high bioavailability of 99.42% . It is metabolized into p-hydroxymandelic acid . The elimination half-life of this compound is 15 minutes in insects and between 76 and 175 minutes in humans . Up to 93% of ingested this compound is eliminated via the urinary route within 24 hours .

Result of Action

This compound has a significant impact on the molecular and cellular effects of the organisms. It modulates diverse physiological and behavioral processes in invertebrates, including metabolic rate, physical activity, feeding rate, and food choice . It also plays a role in the formation of food-related memories . This compound can promote mating and oviposition in certain insects .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the duration of starvation determines whether Drosophila melanogaster forms appetitive short-term or longer-lasting intermediate memories . The internal glycogen storage in the muscles and adipose tissue influences how intensely sucrose-associated information is stored . Therefore, the internal energy status of an organism can influence the action of this compound .

Analyse Biochimique

Biochemical Properties

Octopamine and its closely related biogenic monoamine, tyramine, act as signaling compounds in invertebrates, where they fulfill the roles played by adrenaline and noradrenaline in vertebrates . They regulate a wide variety of processes, including metabolic pathways . This compound and tyramine regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure .

Cellular Effects

This compound exerts its effects by binding to and activating receptors located on the surface of cells . It regulates several different factors, such as metabolic rate, physical activity, feeding rate or food choice that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .

Molecular Mechanism

This compound and tyramine are derived from the amino acid tyrosine and are of the utmost importance in invertebrates . These neuroactive substances fulfill the physiological roles that adrenaline and noradrenaline perform in vertebrates . They are involved in regulating a wide range of behaviors, physiological variables and, more specifically, metabolic pathways .

Temporal Effects in Laboratory Settings

It is known that this compound has a substantial influence on metabolic rate and physical activity , which could potentially change over time.

Dosage Effects in Animal Models

It is known that this compound has a substantial influence on metabolic rate and physical activity , which could potentially vary with different dosages.

Metabolic Pathways

This compound and tyramine regulate essential aspects of invertebrate energy homeostasis . They have substantial effects on both energy uptake and energy expenditure . These two monoamines regulate several different factors that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .

Transport and Distribution

It is known that this compound exerts its effects by binding to and activating receptors located on the surface of cells .

Subcellular Localization

It is known that this compound exerts its effects by binding to and activating receptors located on the surface of cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Une méthode de synthèse du chlorhydrate d'octopamine implique l'utilisation du phénol comme matière première initiale. Le phénol réagit avec le chlorhydrate d'aminoacétonitrile dans un solvant non polaire en présence d'un catalyseur acide de Lewis. La cétoimine est obtenue et un intermédiaire se forme par hydrolyse. Cet intermédiaire est dissous dans un mélange de solvant d'eau et de méthanol et est introduit dans un autoclave haute pression. Le chlorhydrate d'this compound est obtenu par hydrogénation catalytique en utilisant du palladium à 5 % sur carbone .

Méthodes de production industrielle : La méthode décrite ci-dessus est avantageuse pour la production industrielle en raison de son rendement élevé, de son faible coût et de sa convenance pour la production à grande échelle. La qualité du produit obtenu est stable, ce qui le rend idéal pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'octopamine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : L'hydrogénation catalytique en utilisant du palladium sur carbone est une méthode typique.

Substitution : Les réactions impliquent souvent des agents halogénants comme le chlorure de thionyle.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de p-hydroxybenzaldéhyde, tandis que la réduction peut produire de l'this compound .

Comparaison Avec Des Composés Similaires

Norepinephrine: Structurally similar to octopamine, but primarily functions in vertebrates.

Tyramine: A precursor to this compound and also acts as a neurotransmitter in invertebrates.

Uniqueness: this compound hydrochloride is unique in its role as a major neurohormone in invertebrates, substituting for norepinephrine and performing functions similar to those of norepinephrine in mammals . Its presence in trace amounts in mammals and its specific binding to this compound receptors further highlight its distinctiveness .

Propriétés

IUPAC Name |

4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033803 | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855907 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

770-05-8, 104-14-3 | |

| Record name | (±)-Octopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopamine DL-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Octopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

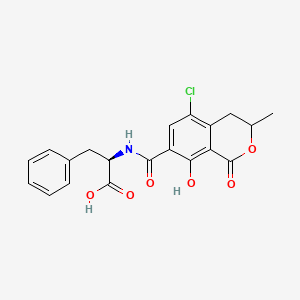

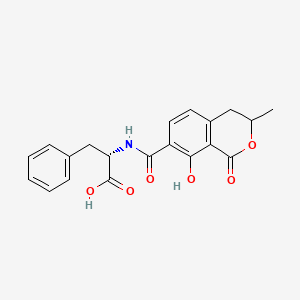

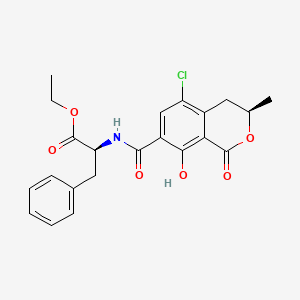

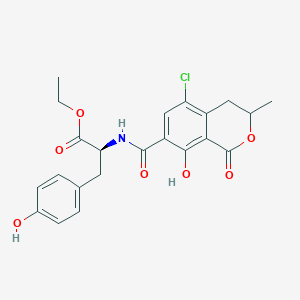

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.